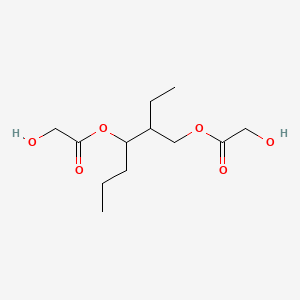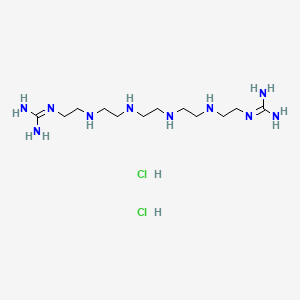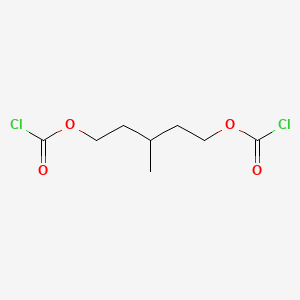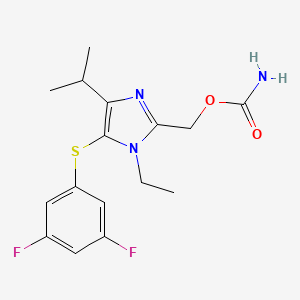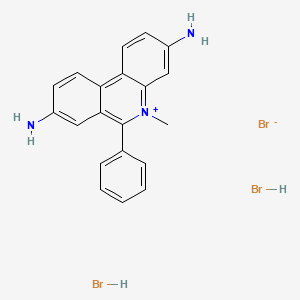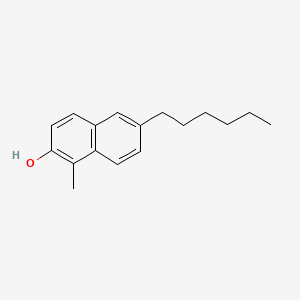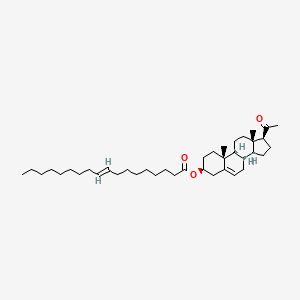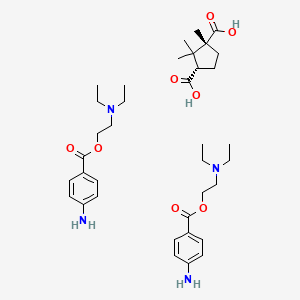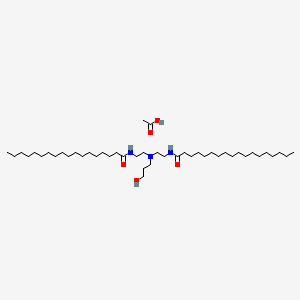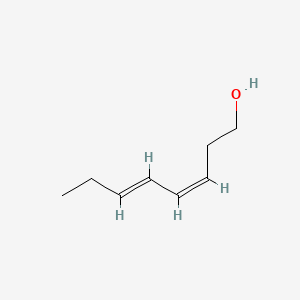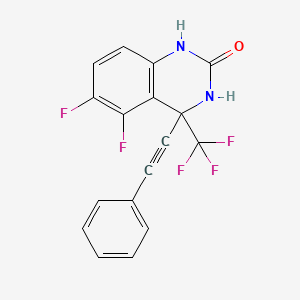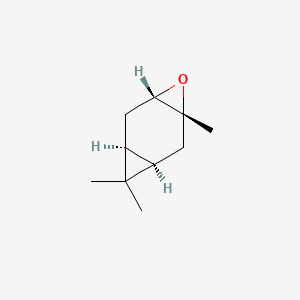
(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R-(1α,3β,5β,7α))-3,8,8-Trimetil-4-oxatriciclo(5.1.0.03,5)octano es un compuesto orgánico complejo con una estructura tricíclica única. Se caracteriza por sus tres anillos fusionados y la presencia de un átomo de oxígeno dentro del sistema de anillos. La fórmula molecular de este compuesto es C8H12O, y tiene un peso molecular de 124.18 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R-(1α,3β,5β,7α))-3,8,8-Trimetil-4-oxatriciclo(5.1.0.03,5)octano típicamente implica múltiples pasos, comenzando con moléculas orgánicas más simples. Una ruta sintética común involucra la ciclización de un precursor adecuado en condiciones ácidas o básicas para formar el núcleo tricíclico. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado con alto rendimiento y pureza .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad de la síntesis. Se emplean pasos de purificación como destilación, cristalización o cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R-(1α,3β,5β,7α))-3,8,8-Trimetil-4-oxatriciclo(5.1.0.03,5)octano puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando gas hidrógeno y un catalizador metálico pueden convertir el compuesto en derivados más saturados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como los haluros de alquilo. Las condiciones de reacción varían dependiendo de la transformación deseada, pero a menudo implican temperaturas, solventes y catalizadores específicos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir hidrocarburos más saturados. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
(1R-(1α,3β,5β,7α))-3,8,8-Trimetil-4-oxatriciclo(5.1.0.03,5)octano tiene varias aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar sistemas de anillos tricíclicos y su reactividad.
Biología: La estructura única del compuesto lo convierte en un candidato para investigar interacciones biológicas y potencial bioactividad.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: Sus derivados pueden encontrar uso en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (1R-(1α,3β,5β,7α))-3,8,8-Trimetil-4-oxatriciclo(5.1.0.03,5)octano involucra su interacción con objetivos moleculares específicos. La estructura tricíclica del compuesto le permite encajar en sitios de unión de enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos o regulación de la expresión génica .
Comparación Con Compuestos Similares
Compuestos Similares
(1S,2R,4R,7R)-4-Isopropil-7-metil-3,8-dioxatriciclo[5.1.0.02,4]octano: Este compuesto tiene una estructura tricíclica similar pero difiere en la presencia de grupos funcionales adicionales y estereoquímica.
4,8-Dioxatriciclo[5.1.0.03,5]octano, 1-metil-5-(1-metiletil)-: Otro compuesto relacionado con variaciones en los sustituyentes y la fusión de anillos.
Unicidad
La singularidad de (1R-(1α,3β,5β,7α))-3,8,8-Trimetil-4-oxatriciclo(5.1.0.03,5)octano radica en su estereoquímica específica y la presencia de un átomo de oxígeno dentro del sistema tricíclico.
Propiedades
Número CAS |
936-92-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1R,3R,5S,7S)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m0/s1 |
Clave InChI |
AGHSZSJVJPSERC-PYHGXSLLSA-N |
SMILES isomérico |
C[C@@]12C[C@@H]3[C@@H](C3(C)C)C[C@@H]1O2 |
SMILES canónico |
CC1(C2C1CC3(C(C2)O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


